2',6-Dimethyl-[1,1'-biphenyl]-2-amine

Catalog No.
S12349692
CAS No.
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',6-Dimethyl-[1,1'-biphenyl]-2-amine

Product Name

2',6-Dimethyl-[1,1'-biphenyl]-2-amine

IUPAC Name

3-methyl-2-(2-methylphenyl)aniline

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c1-10-6-3-4-8-12(10)14-11(2)7-5-9-13(14)15/h3-9H,15H2,1-2H3

InChI Key

QGYVUIWEKSXELY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)C2=CC=CC=C2C

2',6-Dimethyl-[1,1'-biphenyl]-2-amine is an organic compound characterized by a biphenyl structure with two methyl groups located at the 2' and 6 positions of one phenyl ring and an amine group attached at the 2 position of the other phenyl ring. Its molecular formula is C13H15N, and it has a molecular weight of 199.27 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Typical of amines and aromatic compounds:

  • Electrophilic Aromatic Substitution: The presence of the amine group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Nucleophilic Substitution: The amine can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Oxidation and Reduction: The compound can undergo oxidation to form imines or other nitrogen-containing functional groups, while reduction processes may yield secondary or tertiary amines.

Research indicates that biphenyl derivatives, including 2',6-Dimethyl-[1,1'-biphenyl]-2-amine, exhibit various biological activities. These compounds have been studied for their potential as:

  • Anticancer Agents: Some biphenyl derivatives have shown efficacy against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties: Certain structures within this chemical class have demonstrated activity against bacterial strains, suggesting potential use in developing new antibiotics.

The synthesis of 2',6-Dimethyl-[1,1'-biphenyl]-2-amine typically involves several methods:

  • Biphenyl Formation: Starting from commercially available precursors, biphenyl can be synthesized through coupling reactions such as the Suzuki or Heck coupling methods.
  • Amine Introduction: The introduction of the amine group can be achieved through reductive amination of corresponding ketones or aldehydes with ammonia or primary amines under catalytic conditions.

A common synthetic route might involve:

  • Formation of 2',6-Dimethylbiphenyl through palladium-catalyzed coupling.
  • Subsequent reaction with an amine source under appropriate conditions (e.g., using reducing agents).

The unique structure of 2',6-Dimethyl-[1,1'-biphenyl]-2-amine allows for various applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific diseases.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
  • Materials Science: Its properties may lend themselves to applications in polymer chemistry or as a component in advanced materials.

Interaction studies involving 2',6-Dimethyl-[1,1'-biphenyl]-2-amine are crucial for understanding its biological mechanisms:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can elucidate its mechanism of action and potential therapeutic targets.
  • Cellular Assays: Evaluating its effects on cell viability and proliferation can provide insights into its anticancer properties.

Several compounds share structural similarities with 2',6-Dimethyl-[1,1'-biphenyl]-2-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4',6-Dimethyl-[1,1'-biphenyl]-3-olHydroxyl group at the 3 positionExhibits strong hydrogen bonding capabilities
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amineFluorinated substituentsEnhanced lipophilicity and potential bioactivity
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamineTwo amine groupsIncreased basicity and potential for multiple interactions

These compounds illustrate the diversity within the biphenyl family while highlighting the unique characteristics of 2',6-Dimethyl-[1,1'-biphenyl]-2-amine. Its specific methyl substitution pattern and amine functionality distinguish it from others in terms of reactivity and biological activity.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.120449483 g/mol

Monoisotopic Mass

197.120449483 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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